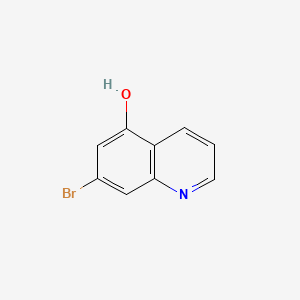
7-Bromoquinolin-5-ol
Vue d'ensemble
Description
“7-Bromoquinolin-5-ol” is a chemical compound with the molecular formula C9H6BrNO . It has a molecular weight of 224.06 .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-Bromoquinolin-5-ol”, has been a subject of interest in recent years . Various synthesis protocols have been reported, including classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “7-Bromoquinolin-5-ol” is represented by the InChI code: 1S/C9H6BrNO/c10-6-4-8-7 (9 (12)5-6)2-1-3-11-8/h1-5,12H .
Physical And Chemical Properties Analysis
“7-Bromoquinolin-5-ol” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.
Applications De Recherche Scientifique
Repurposing Chloroquine Derivatives
Chloroquine (CQ) and its derivatives have been extensively studied for their antimalarial effects. Beyond their traditional use, these compounds are being repurposed for various infectious and non-infectious diseases due to their intriguing biochemical properties. Research efforts are focused on developing novel compounds based on the chloroquine scaffold, highlighting the potential of structurally related compounds like 7-Bromoquinolin-5-ol for diverse therapeutic applications, including cancer therapy and infectious diseases (Njaria, Okombo, Njuguna, & Chibale, 2015).
Toll-Like Receptor Agonists in Cancer Therapy
Quinoline derivatives, particularly focusing on Toll-like receptor (TLR) agonists, have shown efficacy in treating skin cancers and cutaneous T-cell lymphoma. These compounds, by activating the innate immune response, offer a promising route for the treatment of various skin cancers, indicating the potential of 7-Bromoquinolin-5-ol in immunotherapy (Huen & Rook, 2014).
Interaction with Metal Ions and DNA
Streptonigrin, a functionalized 7-aminoquinoline-5,8-dione, demonstrates antitumor activity by causing DNA strand scission, mediated by metal ions. This underlines the importance of metal ion interactions in enhancing the biological activity of quinoline derivatives, suggesting a similar research avenue for 7-Bromoquinolin-5-ol in studying DNA interactions and anticancer properties (Harding & Long, 1997).
Plant-Derived Isoquinoline Alkaloids
Research on natural isoquinoline alkaloids has revealed their antimicrobial, antibacterial, antitumor, and other activities. Isoquinoline N-oxides, in particular, have shown significant biological activity, suggesting that derivatives like 7-Bromoquinolin-5-ol could be explored for new therapeutic applications (Dembitsky, Gloriozova, & Poroikov, 2015).
Immunomodulatory and Anti-inflammatory Activity
Imidazoquinolines, structurally related to quinolines, have emerged as potent antitumor and antiviral immunomodulators. The detailed understanding of their interaction with Toll-like receptors and other molecular targets underscores the potential of quinoline derivatives like 7-Bromoquinolin-5-ol in developing new drugs with enhanced immunomodulatory and anti-inflammatory properties (Bozrova, Levitsky, Nedospasov, & Drutskaya, 2013).
Safety And Hazards
The safety data sheet for “7-Bromoquinolin-5-ol” indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
7-bromoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-6-4-8-7(9(12)5-6)2-1-3-11-8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLUBMAJPKDQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2O)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743887 | |
| Record name | 7-Bromoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinolin-5-ol | |
CAS RN |
1261677-80-8 | |
| Record name | 7-Bromoquinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


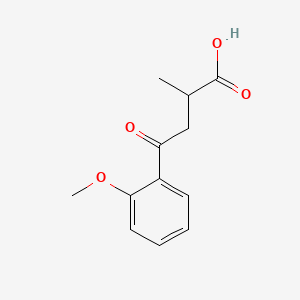

![Sodium;2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane;prop-2-enoate](/img/structure/B566617.png)
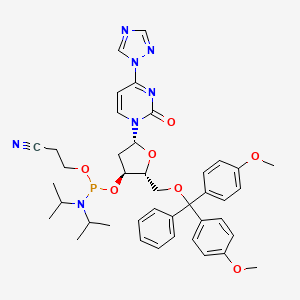
![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
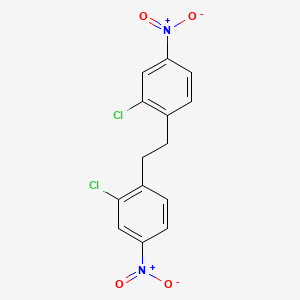
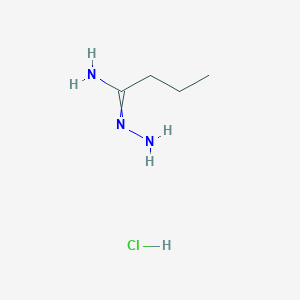
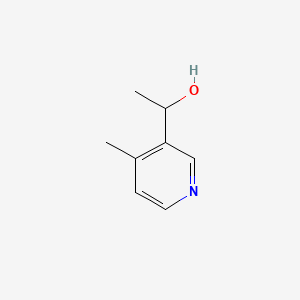
![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)